Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate
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Overview
Description
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a dimethylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate typically involves the esterification of 3-hydroxyphenylacetic acid with 4,4-dimethylpentanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenyl-4,4-dimethylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-hydroxyphenyl)propanoate
- Methyl 2-(4-hydroxyphenyl)-4,4-dimethylpentanoate
- Ethyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate
Uniqueness
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is unique due to its specific structural features, such as the position of the hydroxy group and the presence of the dimethylpentanoate moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate is an organic compound categorized under esters, characterized by its unique structure which includes a hydroxyphenyl group. Despite limited direct documentation of its biological activities, the structural attributes suggest potential biological properties that are common among similar compounds.
- Chemical Formula : C14H20O3
- Molecular Weight : Approximately 236.31 g/mol
- CAS Number : 1257397-58-2
Potential Biological Activities
While specific studies on this compound are sparse, related compounds have demonstrated a range of biological activities:
- Anti-inflammatory Properties : Compounds with hydroxy groups often exhibit anti-inflammatory effects by modulating inflammatory pathways.
- Antioxidant Activity : The presence of a hydroxy group enhances the reactivity with free radicals, potentially offering protective effects against oxidative stress.
- Anticancer Potential : Similar esters have been explored for their anticancer properties, particularly as histone deacetylase inhibitors (HDACIs), which play a crucial role in cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally related compounds reveals variations in biological activity based on substitution patterns. The following table summarizes key features of these compounds:
Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|
Methyl 2-(3-hydroxyphenyl)-2,4-dimethylpentanoate | 1257397-55-9 | C14H20O3 | Similar structure but different substitution pattern. |
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate | 1257397-44-6 | C13H18O | Lacks one methyl group compared to the target compound. |
Methyl 2-(5-hydroxyphenyl)-4,4-dimethylpentanoate | Not available | C14H20O3 | Hydroxyl group at a different position affecting activity. |
This comparison illustrates how variations in substitution patterns can significantly influence the chemical behavior and potential applications of similar compounds.
Research Findings and Case Studies
-
Histone Deacetylase Inhibition :
A study focused on methyl derivatives similar to this compound reported their synthesis and evaluation as potent HDAC inhibitors. The synthesized compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant antiproliferative activity . -
Antioxidant and Anti-inflammatory Activities :
Compounds with similar hydroxyphenyl structures have been documented for their antioxidant capabilities. The hydroxy group is known to enhance radical scavenging activity, contributing to anti-inflammatory effects . -
Mechanism of Action :
The proposed mechanisms include interaction with cellular targets such as enzymes or receptors, leading to modulation of various biochemical pathways. For instance, the hydroxyl group may facilitate hydrogen bonding or coordinate with metal ions within enzymatic active sites .
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-(3-hydroxyphenyl)-4,4-dimethylpentanoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-12(13(16)17-4)10-6-5-7-11(15)8-10/h5-8,12,15H,9H2,1-4H3 |
InChI Key |
IZAPWPOPGUXKRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)O)C(=O)OC |
Origin of Product |
United States |
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